Product packaging for Fluorescein Tyramide(Cat. No.:)

Fluorescein Tyramide

Cat. No.: B11929322
M. Wt: 511.5 g/mol
InChI Key: RIHCPYWHAYBEHO-UHFFFAOYSA-N
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Description

Context of Fluorescein (B123965) Tyramide as a Component in Catalyzed Reporter Deposition (CARD) Systems

Fluorescein tyramide is a key reagent in enzyme-mediated detection methods, specifically within the technology known as Catalyzed Reporter Deposition (CARD). thermofisher.combiosyn.com This system, also called Tyramide Signal Amplification (TSA), is an exceptionally sensitive technique used for analyzing genes and proteins, particularly those present in low quantities. interchim.fr In the CARD/TSA process, Horseradish Peroxidase (HRP) is used to catalyze the localized deposition of labeled tyramide molecules. rndsystems.comtocris.comrndsystems.com this compound serves as the fluorescent reporter molecule that, once activated, creates a high-density labeling of the target, significantly amplifying the signal. rndsystems.commedchemexpress.com

Overview of Tyramide Signal Amplification (TSA) Principles in Advanced Biological Detection

Tyramide Signal Amplification (TSA) is a powerful technique that enhances the sensitivity of immunoassays by as much as 100-fold compared to conventional methods. aatbio.comchemodex.com The core principle involves using the catalytic activity of Horseradish Peroxidase (HRP) to activate a labeled tyramide substrate. aatbio.combiotium.com In the presence of hydrogen peroxide, HRP converts the tyramide derivative into a highly reactive, short-lived radical. aatbio.comnews-medical.net This activated tyramide then covalently binds to electron-rich amino acid residues, such as tyrosine, on proteins in the immediate vicinity of the HRP enzyme. biotium.comnews-medical.net This enzymatic deposition results in a substantial increase in the number of reporter molecules (like fluorescein) at the target site, leading to a greatly amplified signal. biotium.comcreative-diagnostics.com The TSA workflow is readily integrated into standard procedures like immunohistochemistry (IHC), in situ hybridization (ISH), and enzyme-linked immunosorbent assays (ELISA). aatbio.combiotium.com

Historical Development and Evolution of this compound Applications in Research

The history of fluorescein itself dates back to 1871, when Adolf von Baeyer first synthesized the fluorophore. biotium.comfluorofinder.com However, its application in biological research began decades later. biotium.com Immuno-based signal amplification methods have been used for many years to detect low-abundance molecules. creative-diagnostics.com The specific technique of Tyramide Signal Amplification (TSA), or CARD, was introduced in the early 1990s as a novel method for signal amplification in immunoassays and was soon adapted for immunohistochemistry. rndsystems.comnih.gov This innovation moved beyond earlier amplification methods that relied on creating layers of reagents. creative-diagnostics.com The development of fluorochrome-labeled tyramides, including this compound, provided a safer and more versatile alternative to chromogenic substrates like DAB and enabled advanced applications such as multi-labeling procedures. tocris.comcreative-diagnostics.comnih.gov Over time, the use of this compound has become integral to high-sensitivity detection in IHC, FISH, and other histochemical analyses. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H25NO7 B11929322 Fluorescein Tyramide

Properties

Molecular Formula

C30H25NO7

Molecular Weight

511.5 g/mol

IUPAC Name

3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H12O5.C10H13NO2/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-8(12)11-7-6-9-2-4-10(13)5-3-9/h1-10,21-22H;2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

RIHCPYWHAYBEHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

Mechanistic Foundations of Fluorescein Tyramide Signal Amplification

Enzymatic Catalysis in Fluorescein (B123965) Tyramide Activation

The activation of fluorescein tyramide is an enzyme-driven process, central to the amplification mechanism. It requires the coordinated action of Horseradish Peroxidase (HRP) and a peroxide source to convert the relatively inert tyramide molecule into a highly reactive state.

Horseradish Peroxidase (HRP) is the enzymatic engine of the TSA system. abpbio.com In a typical workflow, an HRP-conjugated antibody or probe is used to specifically bind to the target of interest. news-medical.netbiosyn.com The crucial role of HRP is to catalyze the oxidation of the this compound substrate. fluorofinder.comaatbio.comthermofisher.com In the presence of hydrogen peroxide, the heme group within the HRP molecule is transformed into a highly reactive ferryl-oxo intermediate known as Compound I. nih.gov This activated form of the enzyme is a potent oxidizing agent capable of abstracting a single electron from the phenolic ring of the tyramide molecule. nih.gov This catalytic turnover is rapid, allowing a single HRP enzyme to activate numerous tyramide molecules in a short period, which is fundamental to the amplification effect. akoyabio.com

The oxidation of this compound is strictly dependent on the presence of a peroxide, most commonly hydrogen peroxide (H₂O₂). biotium.comnih.govuab.edu H₂O₂ acts as the oxidizing substrate for HRP, enabling the formation of Compound I. nih.gov Once HRP is activated, it oxidizes the phenolic moiety of the this compound. news-medical.net This one-electron oxidation process generates a highly reactive, short-lived free radical intermediate of the tyramide molecule. lumiprobe.comnih.govuab.edu This "activated" tyramide radical is the key reactive species responsible for the subsequent covalent deposition. news-medical.netaatbio.com The short half-life of this radical is critical as it limits its diffusion, ensuring that the subsequent labeling reaction is confined to the immediate vicinity of the HRP enzyme. researchgate.netthermofisher.com

Table 1: Key Components in this compound Signal Amplification

ComponentRole in the Reaction
Horseradish Peroxidase (HRP) The enzyme that catalyzes the oxidation of this compound. fluorofinder.comaatbio.comthermofisher.com
**Hydrogen Peroxide (H₂O₂) **The oxidizing agent that activates HRP. biotium.comnih.govnih.gov
This compound The substrate that is converted into a reactive radical and carries the fluorescent label. lumiprobe.comuab.edu
Tyrosine Residues The primary target on proximal biomolecules for covalent bonding by the activated tyramide radical. biotium.comnews-medical.netaatbio.com

Covalent Deposition Mechanism of Activated this compound

Following its generation, the activated this compound radical rapidly and covalently binds to nearby biomolecules. This deposition is not random but exhibits a degree of chemical specificity that ensures the signal remains localized to the target site.

The highly reactive tyramide radical seeks to stabilize itself by forming a covalent bond with electron-rich moieties in its immediate environment. researchgate.net Its primary targets are the phenolic side chains of tyrosine residues present on proteins located in close proximity to the HRP enzyme. biotium.cominterchim.frfluorofinder.comlumiprobe.comnews-medical.netaatbio.comthermofisher.comuab.eduthermofisher.combiotium.com The reaction is analogous to the formation of a dityrosine (B1219331) cross-link. biosyn.comnih.govthermofisher.com While tyrosine is the principal target, some reactivity has also been noted with other electron-rich amino acids such as tryptophan, histidine, and cysteine. nih.govbiotium.com The extremely short lifetime of the radical ensures that it reacts and becomes immobilized before it can diffuse away from the site of its generation, thereby providing high spatial resolution for the fluorescent signal. thermofisher.comthermofisher.com

Because each HRP molecule can catalyze the activation of many this compound molecules in a continuous fashion, a large quantity of the fluorophore is deposited at a single target site. biotium.cominterchim.frnih.gov This leads to the formation of dense clusters of fluorescein molecules covalently anchored to the biomolecules surrounding the HRP-tagged target. biotium.cominterchim.frfluorofinder.combiotium.comaatbio.com The result is a substantial accumulation of fluorescent signal directly at the location of the target, a phenomenon that can be visualized as intense fluorescent spots or aggregates. acs.orgnih.gov It is this high-density labeling that dramatically enhances the sensitivity of the detection method. biotium.combiotium.com

Table 2: Research Findings on TSA Reaction Parameters

Reaction VariableObservationReference
Tyramide Concentration Higher concentrations can increase signal resolution up to a saturation point. nih.gov
Reaction Time An optimal reaction time exists to maximize the signal-to-noise ratio before reaching a plateau. nih.gov
Antibody Concentration Determines the theoretical maximum assay resolution. nih.gov

Theoretical Basis of Signal Enhancement through Molecular Accumulation

The theoretical foundation of signal amplification in the TSA system lies in the enzymatic accumulation of signal-generating molecules. Unlike conventional methods where a single fluorophore is attached to a detection antibody (a 1:1 ratio), TSA changes the paradigm by using an enzyme to deposit multiple fluorophores per target.

The process, termed Catalyzed Reporter Deposition (CARD), leverages the catalytic power of HRP to deposit hundreds to thousands of this compound molecules for each HRP-labeled binding event. biotium.cominterchim.frfluorofinder.combiotium.com This enzymatic amplification can increase detection sensitivity by up to 100-fold or more compared to standard immunofluorescence techniques. interchim.frakoyabio.combiotium.comlumiprobe.com This dramatic increase in signal density allows for the reliable detection of very low-abundance targets that would otherwise be undetectable against background fluorescence. interchim.frfluorofinder.comabpbio.com Furthermore, because the covalent deposition is permanent, it allows for sequential detection of multiple targets in the same sample, as the antibodies from a previous round can be stripped away without removing the deposited fluorescent signal. biotium.com This molecular accumulation transforms a sparse target landscape into a brightly labeled one, significantly improving the signal-to-noise ratio and enabling high-resolution imaging. fluorofinder.comakoyabio.com

Advanced Methodological Applications of Fluorescein Tyramide in Biological Research

Immunohistochemistry (IHC) and Immunocytochemistry (ICC) with Fluorescein (B123965) Tyramide

In the realms of IHC and ICC, fluorescein tyramide-based TSA has become an indispensable tool for enhancing the sensitivity of protein detection within the morphological context of tissues and cells. fluorofinder.com The fundamental principle involves using a primary antibody to bind to the protein of interest, followed by a secondary antibody conjugated to HRP. In the presence of hydrogen peroxide, the HRP enzyme activates the this compound, which then forms covalent bonds with nearby tyrosine residues, leading to a highly amplified and localized fluorescent signal. biotium.com

High-Sensitivity Detection of Low-Abundance Protein Targets in Cellular and Tissue Contexts

A primary advantage of employing this compound is the remarkable increase in detection sensitivity, which can be up to 100-fold greater than conventional immunofluorescence techniques. biotium.com This amplification is particularly crucial for the visualization of low-abundance proteins, which are often key players in cellular signaling and regulatory pathways but are present at levels below the detection threshold of standard methods. thermofisher.combiosyn.com The high density of fluorescein molecules deposited at the target site generates a signal robust enough to overcome background autofluorescence, a common challenge in tissue analysis. biotium.com This enhanced sensitivity has proven invaluable in numerous research areas, such as neuroscience and oncology, where the detection of subtle changes in protein expression can have significant biological implications.

Table 1: Comparison of Detection Methods for Low-Abundance Proteins
Protein TargetConventional ImmunofluorescenceTyramide Signal Amplification (TSA) with this compoundReference
Cytokine ReceptorsWeak or no detectable signalStrong, localized signal enabling cellular and subcellular localization nih.gov
Transcription FactorsOften requires high primary antibody concentrations, leading to backgroundClear nuclear signal with significantly reduced background fluorofinder.com
Checkpoint Proteins (e.g., PD-L1)Variable and often weak signal, difficult to scoreEnhanced signal clarity, facilitating more accurate assessment nih.gov

Optimization Strategies for Primary Antibody Dilution in Amplified Immunofluorescence

The significant signal amplification afforded by this compound allows for a substantial modification of primary antibody concentrations. Due to the enhanced detection sensitivity, primary antibodies can be diluted far more than in conventional protocols, often ranging from 10 to 5,000 times less than standard concentrations. thermofisher.com This considerable reduction in the amount of primary antibody required not only lowers experimental costs but also significantly improves the signal-to-noise ratio by minimizing non-specific binding. creative-diagnostics.com The optimal dilution for each primary antibody must be determined empirically, as it can vary dramatically from the manufacturer's recommendations for standard immunofluorescence. cellsignal.com Titration experiments are essential to find the ideal concentration that provides a strong, specific signal with minimal background.

Table 2: Illustrative Primary Antibody Dilution Optimization with TSA
Primary Antibody TargetConventional IHC/ICC DilutionTSA-Based IHC/ICC DilutionFold Increase in DilutionReference
Green Fluorescent Protein (GFP)1:1,000 - 1:2,0001:4,000 - 1:10,0004-5x creative-diagnostics.com
General RecommendationN/A2- to 50-fold higher dilution2-50x creative-diagnostics.com

In Situ Hybridization (ISH) and Fluorescence In Situ Hybridization (FISH) with this compound

Similar to its application in protein detection, this compound significantly enhances the sensitivity of ISH and FISH assays, which are used to visualize DNA and RNA sequences within their native cellular and tissue environments. biotium.com The principle remains the same: an HRP-conjugated probe or antibody system is used to catalyze the deposition of this compound at the site of the target nucleic acid sequence. fluorofinder.com

Enhanced Detection of Low-Abundance DNA and RNA Targets

The amplification power of TSA is instrumental in detecting low-copy-number nucleic acid targets, such as single-copy genes or transcripts from weakly expressed genes. nih.govnih.gov Conventional FISH methods often struggle to produce a signal strong enough for the reliable detection of these targets. By employing this compound, the signal from a single probe can be amplified to a level that is easily detectable, enabling the visualization of specific DNA loci on chromosomes or rare mRNA transcripts within cells. nih.govthermofisher.com This has been particularly impactful in genetics and developmental biology, where the precise localization of specific genes and the expression patterns of low-abundance RNAs are of great interest.

Table 3: Application of this compound in Detecting Low-Abundance Nucleic Acids
Target TypeSpecific ExampleChallenge with Conventional FISHAdvantage of TSA with this compoundReference
Single-Copy GeneMethyl coenzyme M reductase gene in methanogensInsufficient signal from a single probeEnables detection with a single oligonucleotide probe nih.gov
Low-Abundance mRNACytokine mRNAs in cancer cell linesSignal is often obscured by background noiseAllows for clear visualization of transcripts expressed at very low levels nih.gov
Low Copy Number TranscriptsVarious genes in embryonic zebrafish brainDifficult to visualize precise expression domainsEnables visualization of low copy number transcripts for detailed expression analysis nih.gov

Integration with Hapten-Labeled Probes for Nucleic Acid Visualization

This compound is often used in conjunction with nucleic acid probes that are labeled with haptens, such as biotin (B1667282), digoxigenin, or dinitrophenyl. biosyn.comthermofisher.com In this approach, the hapten-labeled probe is first hybridized to the target sequence. Subsequently, an anti-hapten antibody conjugated to HRP is applied, which then catalyzes the deposition of this compound. thermofisher.com This indirect detection method provides an additional layer of amplification and offers flexibility in experimental design. For instance, different haptens can be used to label multiple probes, allowing for the simultaneous detection of several nucleic acid targets in multiplex FISH experiments. nih.gov

Multiplexed Imaging Strategies Incorporating this compound

A significant advantage of the covalent nature of tyramide deposition is its compatibility with multiplexed imaging protocols. cellsignal.com After the deposition of this compound for the first target, the primary and secondary antibodies can be removed from the tissue section without affecting the fluorescent signal. nih.gov This is typically achieved through a heat-induced epitope retrieval (HIER) step, often using a microwave or steamer with a citrate (B86180) or EDTA buffer. fortislife.combosterbio.com This antibody stripping process allows for the sequential staining of multiple targets on the same tissue section, even when using primary antibodies raised in the same species, thereby overcoming a major limitation of traditional multiplex immunofluorescence. cellsignal.com This iterative process of staining, imaging, and stripping enables the visualization of a large number of biomarkers in a single sample, providing valuable insights into the spatial relationships and co-localization of different proteins and nucleic acids. biotium.comyoutube.com

Table 4: Example of a Sequential Multiplex IHC Panel Using Tyramide Signal Amplification
Staining CycleTarget ProteinPrimary Antibody Host SpeciesTyramide-Fluorophore ConjugateReference
1Pan-Cytokeratin (Tumor Cells)MouseThis compound (Green) biotium.com
2CD8 (Cytotoxic T Cells)RabbitCy3 Tyramide (Orange/Red) cellsignal.com
3FOXP3 (Regulatory T Cells)RatCy5 Tyramide (Far-Red) antibodies.com
4PD-1 (Exhausted T Cells)MouseCy7 Tyramide (Near-Infrared) cellsignal.com

Sequential Tyramide Signal Amplification (TSA) Rounds for Multi-Target Detection

A significant advantage of the covalent deposition of fluorophores by TSA is the ability to perform multiple, sequential rounds of immunostaining on a single tissue section. biotium.comcellsignal.com This technique, often called multiplex immunofluorescence (mIF), allows for the simultaneous detection of numerous proteins within their native cellular and tissue context. cellsignal.comnih.gov The cyclical process involves staining for a target, acquiring an image, and then removing the antibodies before starting the process for the next target. nih.govfortislife.com Because the this compound signal is covalently bound to the tissue, it remains intact even after the antibodies used to deliver the HRP are stripped away. cellsignal.combiorxiv.org This characteristic is a key enabler of multiplexing, as it permits the sequential use of primary antibodies raised in the same host species without the risk of cross-reactivity, which greatly simplifies the design of a multiplex panel. biotium.comcellsignal.com However, the order in which antibodies are applied in a multiplex panel is critical and must be empirically optimized, as repeated heating cycles during the procedure can affect the integrity of different epitopes. cellsignal.comfortislife.com

To prevent the HRP from a previous cycle from reacting with the tyramide substrate in a subsequent cycle, its enzymatic activity must be thoroughly quenched. Incomplete inactivation can lead to false-positive signals and inaccurate co-localization. Several protocols exist for this purpose, with varying degrees of efficacy.

Common quenching agents include hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl). atlasantibodies.comnih.gov For paraffin-embedded sections, a typical protocol involves incubation in 0.3% H₂O₂ for 15 minutes, while cryosections may require a milder treatment of 0.03-0.1% H₂O₂ for 5 minutes. atlasantibodies.com A quantitative study evaluating various inhibitors found that while agents like sodium azide (B81097) (NaN₃) and H₂O₂ provide good inhibition, their effects can be reversible. nih.gov The study recommended 0.02 N hydrochloric acid (HCl) as a more potent and reliable quenching agent. nih.gov In advanced methods using cleavable tyramides, the chemical reagents used to cleave the fluorophore can also simultaneously deactivate HRP, streamlining the multiplexing workflow. mdpi.comnih.gov

Table 1: Comparison of Common Peroxidase Quenching Protocols

Reagent Typical Concentration Incubation Time Tissue Type Efficacy & Notes Source(s)
Hydrogen Peroxide (H₂O₂) 0.3% in PBS 15 min Paraffin Sections Standard method for quenching endogenous and cycle-to-cycle HRP activity. atlasantibodies.com
Hydrogen Peroxide (H₂O₂) 0.03% - 0.1% in PBS 5 min Cryosections Milder treatment suitable for more delicate cryopreserved tissues. atlasantibodies.com
Hydrogen Peroxide (H₂O₂) 3% in PBS 10 min Cryosections Higher concentration for robust quenching. usc.edu
Sodium Azide (NaN₃) / H₂O₂ 1 mM NaN₃ / 3% H₂O₂ N/A Cultured Cells Provides complete but reversible inhibition upon removal of the agents. nih.gov
Hydrochloric Acid (HCl) 0.02 N N/A Cultured Cells & Tissue Recommended as a potent and effective inhibitor. nih.gov
Cleavage Reagents (e.g., PTA/TCEP) N/A N/A FFPE Tissues Used with Cleavable Fluorescent Tyramide (CFT); simultaneously cleaves fluorophore and deactivates HRP. mdpi.com

After each round of staining and imaging, the primary and secondary antibodies must be removed before applying the next set. This "stripping" step is essential for preventing antibody cross-reactivity in subsequent cycles. The covalently deposited this compound signal is resistant to these treatments and remains fixed. cellsignal.combiorxiv.org

Several antibody removal methods have been developed. One common approach involves heat-induced epitope retrieval (HIER), where slides are subjected to heated washes, often in a citrate buffer, which effectively removes the bound antibodies. fortislife.com More chemically intensive methods are also used, such as treatments with a chaotropic salt or a combination of a reducing agent and a detergent. nih.govresearchgate.net A validated protocol for human postmortem tissue uses β-mercaptoethanol and sodium dodecyl sulfate (B86663) (SDS) to achieve reliable antibody stripping across multiple staining rounds while preserving tissue integrity. nih.gov The choice of method depends on the tissue type and the specific antibodies being used, and optimization is often required.

Table 2: Overview of Antibody Stripping Techniques for Sequential TSA

Method Key Reagents Principle of Action Key Advantages Considerations Source(s)
Heat-Induced Epitope Retrieval (HIER) Sodium Citrate Buffer (pH 6.0) or Tris/EDTA Buffer (pH 9.0) High temperature denatures and removes antibodies. Simple, widely used method. Repeated heating can affect some epitopes; requires optimization of order. biomol.comcellsignal.comfortislife.com
Disulfide Cleavage & Detergent β-mercaptoethanol (2ME) and Sodium Dodecyl Sulfate (SDS) 2ME reduces disulfide bonds in antibodies; SDS is a denaturing detergent that facilitates removal. Shown to be reliable and consistent, even for difficult human postmortem tissue. Requires careful handling of reagents. nih.govnih.gov
Chaotropic Salt Treatment Chaotropic salts Disrupts hydrogen bonds and hydrophobic interactions, leading to antibody denaturation and removal. Effective for antibody removal. May require an antigen refolding step after treatment. nih.govresearchgate.net

Co-localization and Spatial Analysis of Multiple Biomolecules within a Single Sample

By enabling the detection of multiple antigens on a single slide, this compound used in a sequential TSA workflow provides the foundational data for co-localization and spatial analysis. nih.govfortislife.com This analysis allows researchers to investigate the distribution, abundance, and spatial relationships between different cell types and biomarkers within the tissue microenvironment. nih.gov For example, researchers can simultaneously visualize neurons and glial cells by using specific antibodies and labeling them with different colored fluorescent tyramides, such as fluorescein (green) and cyanine (B1664457) 3 (red), to study their proximity and interactions. researchgate.net

The analysis itself involves evaluating the degree of spatial correlation between the signals in different fluorescence channels. imagej.net This can be done through pixel-wise methods, which generate scatterplots of intensity values for corresponding pixels in two channels, or object-based methods, where segmented objects are analyzed for overlap. imagej.net It is important to note that while co-localization demonstrates that molecules are present in the same location within the resolution limits of the microscope, it does not by itself prove a direct molecular interaction. imagej.net

Utilization of Cleavable Fluorescent Tyramide (CFT) for Ultra-High-Plex Imaging

A significant innovation in TSA-based imaging is the development of Cleavable Fluorescent Tyramide (CFT). mdpi.comnih.gov In this approach, the fluorophore (e.g., Cy5) is attached to the tyramide molecule via a chemically cleavable linker. nih.govnih.gov The workflow involves staining the target with an HRP-conjugated antibody and CFT, followed by imaging. google.com Afterwards, a mild chemical treatment is applied that specifically breaks the linker, releasing the fluorophore and erasing the signal. mdpi.com This same chemical treatment can also effectively deactivate the HRP enzyme. mdpi.comnih.gov

This method offers several advantages over traditional antibody stripping. The mild cleavage conditions are less likely to damage the tissue or alter the antigenicity of proteins, allowing for many more cycles of staining. mdpi.com Researchers have demonstrated that over 95% of the staining signal can be removed with this method while preserving epitopes. mdpi.com By combining CFT with antibody stripping, researchers can achieve ultra-high-plex imaging, analyzing dozens of different proteins in a single tissue section. nih.govbiorxiv.org The high sensitivity of the approach also enables the precise quantification of low-abundance proteins that might be undetectable with other methods. nih.govgoogle.com

Applications in Flow Cytometry for Intracellular Antigen Detection

The signal amplification power of this compound is not limited to microscopy; it has also been adapted to enhance the detection of intracellular antigens in flow cytometry. rndsystems.comtocris.comnih.gov A major challenge in flow cytometry is the detection of proteins expressed at very low levels, which may be obscured by the instrument's detection limits or the cell's natural autofluorescence. nih.gov

TSA provides a means to significantly boost the fluorescent signal, enabling reliable measurement of these low-abundance targets. nih.gov The method involves fixing and permeabilizing the cells, followed by incubation with a primary antibody and then an HRP-conjugated secondary antibody. nih.gov The addition of this compound results in the deposition of a large number of fluorophores at the target site, amplifying the signal for flow cytometric analysis. rndsystems.comnih.gov This enzymatic amplification has proven effective for the sensitive detection of intracellular molecules, including components of kinase signaling cascades. tocris.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Enhancement via this compound Amplification

This compound can also be used to dramatically increase the sensitivity of Enzyme-Linked Immunosorbent Assays (ELISAs). rndsystems.comspringernature.com In a standard ELISA, an HRP-conjugated antibody generates a signal by converting a chromogenic or chemiluminescent substrate. By incorporating TSA, the signal can be greatly amplified.

In a TSA-enhanced fluorescence ELISA, the HRP enzyme bound to the solid phase of the assay plate catalyzes the covalent deposition of this compound onto the surface in the vicinity of the enzyme. researchgate.netnih.gov This leads to a substantial accumulation of fluorophores, resulting in a much stronger fluorescent signal than that produced by unamplified methods. nih.gov Research has shown that applying TSA to a fluorescence ELISA can increase the signal intensity by over 100-fold, leading to a wider dynamic range and improved detection sensitivity compared to conventional colorimetric substrates. researchgate.netnih.gov

Integration with Advanced Microscopy Techniques

The utility of this compound is significantly amplified when integrated with advanced microscopy modalities. These techniques leverage the signal enhancement provided by tyramide signal amplification (TSA) to overcome previous limitations in resolution and multi-dimensional imaging, enabling more detailed and comprehensive biological analysis.

This compound in Expansion Microscopy (ExM) for Enhanced Resolution

Expansion Microscopy (ExM) is a technique that achieves super-resolution imaging by physically expanding the biological sample embedded in a hydrogel. researchgate.net A significant challenge in ExM is the dilution of fluorescent signals that occurs as the sample swells. researchgate.netbiorxiv.org this compound, through its role in Tyramide Signal Amplification (TSA), offers a robust solution to this problem.

In a modified ExM protocol known as TT-ExM, which incorporates both trypsin digestion and tyramide signal amplification, this compound is used to counteract the effects of signal dilution. researchgate.netbiorxiv.org The methodology involves using a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody targeting the molecule of interest. biorxiv.orgfluorofinder.com In the presence of hydrogen peroxide, the HRP enzyme catalyzes the conversion of this compound into a highly reactive form. fluorofinder.com This activated tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme. fluorofinder.cominterchim.fr

This enzymatic deposition results in a high-density labeling of the target, significantly amplifying the fluorescent signal. interchim.frbiotium.com The covalent nature of the tyramide binding ensures the fluorophore is securely anchored within the hydrogel matrix, preventing its loss during the expansion process. biorxiv.org This enhanced and retained signal allows for the visualization of ultrafine cellular structures with high resolution under a conventional confocal microscope. researchgate.netbiorxiv.org The signal amplification can be so substantial, with some reports indicating a 100-fold increase in detection sensitivity compared to conventional methods, that it enables the clear resolution of biomolecules that were previously too sparse to be detected effectively after expansion. interchim.frbiotium.com

Table 1: Research Findings on this compound in Expansion Microscopy

Research FocusKey FindingReference
TT-ExM Protocol A modified Expansion Microscopy protocol, TT-ExM, utilizes tyramide signal amplification to counteract fluorescence dilution from hydrogel expansion, enabling nanoscale resolution imaging. researchgate.net
Signal Enhancement The TSA system, using an HRP-conjugated secondary antibody, triggers the covalent linkage of fluorescently-labeled tyramide to adjacent proteins, enhancing fluorescent signals. researchgate.netbiorxiv.org
Protein & Lipid Imaging TT-ExM with TSA significantly boosts fluorescent signals, allowing for high-quality, super-resolution imaging of proteins and complex 3D lipid membrane structures in cells. biorxiv.org
Sensitivity TSA can increase the detection sensitivity by up to 100-fold, which is particularly advantageous for identifying low-abundance targets within the expanded sample. interchim.frbiotium.com

Considerations for 3D Imaging and Volumetric Data Acquisition

The integration of this compound-based TSA with 3D imaging techniques allows for the reconstruction of entire cells and tissues with enhanced resolution. biorxiv.org The amplified signal is particularly beneficial for confocal microscopy, where it facilitates the acquisition of detailed 3D images. biorxiv.org However, several factors must be considered to ensure the fidelity of volumetric data.

A primary challenge in 3D imaging is out-of-focus light, which can create blur and reduce image contrast, especially in widefield microscopy. moleculardevices.com While confocal microscopy helps to reject out-of-focus signals, the intense signal generated by TSA can potentially exacerbate background fluorescence if not properly controlled. Therefore, optimizing antibody and tyramide concentrations is crucial to maximize the signal-to-noise ratio. interchim.fr

Light penetration is another critical factor, particularly in thick tissue samples. moleculardevices.com The efficiency of both the excitation light reaching the focal plane and the emitted fluorescence reaching the detector can be diminished by scattering and absorption within the sample. moleculardevices.com The enhanced brightness afforded by this compound can help to overcome some of these limitations, allowing for deeper imaging into tissues.

The acquisition of volumetric data generates large and complex datasets, which can become a bottleneck in the analysis workflow. moleculardevices.com Efficient data management and analysis pipelines are necessary to process the multi-gigabyte datasets that are often produced during 3D imaging of TSA-labeled samples. moleculardevices.com

Finally, a key consideration specific to the TSA method is the potential for non-specific binding of the tyramide reagent, which can lead to background signal and artifacts. nih.gov The reactive tyramide radical can diffuse a short distance from the site of generation, potentially labeling non-target proteins. Careful selection of tyramide reagents with low non-specific binding properties and optimization of reaction times are essential to ensure that the resulting volumetric data accurately reflects the spatial distribution of the target molecule. nih.gov

Optimization and Technical Considerations for Fluorescein Tyramide Based Assays

Empirical Determination of Reagent Concentrations and Reaction Kinetics

The success of a fluorescein (B123965) tyramide-based assay is critically dependent on the precise concentrations of the core reagents and the kinetics of the enzymatic reaction. Empirical determination of these factors is essential for achieving a high signal-to-noise ratio. nih.govyoutube.com

The preparation of the fluorescein tyramide working solution is a critical step that directly impacts signal intensity. The process typically involves diluting a stock solution of this compound to a working concentration.

Stock Solution Preparation: this compound is generally supplied as a solid and needs to be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. tocris.com The concentration of this stock solution can range from 1 to 5 mM. biotium.com It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.

Working Solution Preparation: The working solution is prepared by diluting the stock solution in an appropriate amplification buffer that contains a low concentration of hydrogen peroxide (H₂O₂), typically around 0.0015% to 0.003%. biotium.comcellsignal.com The final concentration of this compound in the working solution often requires optimization, but a common starting point for titration is a 1:50 to 1:200 dilution of the stock solution. cellsignal.com For instance, a study on multiplex immunofluorescence recommended starting with a 1:100 dilution of the fluorophore-conjugated TSA® Plus amplification reagent. cellsignal.com It is crucial to prepare the tyramide working solution fresh on the day of use and protect it from light. biotium.com

The incubation time for the working solution is also a key variable, typically ranging from 5 to 10 minutes at room temperature. biotium.com If high non-specific signals are observed, this incubation time can be shortened. biotium.com

Table 1: Recommended Starting Concentrations for this compound

Parameter Recommended Range Key Considerations
Stock Solution 1-5 mM in DMSO Aliquot and store at -20°C, protected from light.
Working Solution Dilution 1:50 to 1:200 from stock Titration is necessary to find the optimal concentration for the specific application.
H₂O₂ Concentration 0.0015% - 0.003% Must be added fresh to the working solution.
Incubation Time 5-10 minutes Shorter times may be needed to reduce background.

The concentration of the HRP-conjugated detection reagent, typically a secondary antibody, is a critical factor that must be empirically determined. nih.govcellsignal.com An optimal dilution of the HRP-conjugated antibody ensures that there is sufficient enzyme to catalyze the tyramide deposition without causing excessive background staining. youtube.com

Due to the significant signal amplification provided by the tyramide reaction, the concentration of the primary antibody can often be reduced by 2- to 50-fold compared to conventional immunofluorescence protocols. neb-online.de This not only helps in reducing costs but also minimizes non-specific binding of the primary antibody, leading to a cleaner signal. uab.edu

The titration of the HRP-conjugated secondary antibody should be performed to find a balance where the specific signal is maximized, and the background remains low. cellsignal.com For example, in a multiplex IHC experiment, it is recommended to perform titrations for each component to establish the optimal dilutions. neb-online.de One study found that for a particular antibody, a dilution of 1:1400 provided a sufficiently high signal-to-noise ratio, and while the ratio continued to rise at higher dilutions, the signal intensity declined significantly, making those dilutions sub-optimal. neb-online.de

Table 2: Example of HRP-Conjugated Secondary Antibody Titration

Dilution of HRP-conjugated Secondary Antibody Signal Intensity (Mean Fluorescence Intensity) Signal-to-Noise Ratio Observation
1:500 High Moderate Potential for high background.
1:1000 High High Good starting point for optimization.
1:2000 Moderate Very High Optimal for some targets, balancing signal and background.
1:4000 Low High Signal may be too weak for detection of low-abundance targets.

(This table is illustrative and actual results will vary depending on the specific antibodies and sample type.)

Influence of Buffering Systems and pH on Enzymatic Efficiency

The enzymatic activity of HRP is highly dependent on the pH and composition of the buffering system. The optimal pH for HRP activity is generally in the range of 6.0 to 6.5. sigmaaldrich.com However, for tyramide signal amplification, a slightly more alkaline pH is often recommended. For instance, some protocols suggest using a Tris buffer at pH 7.4 for optimal performance. biotium.com

Different buffer systems can also influence HRP activity. A study comparing BisTris/HCl and potassium phosphate (B84403) buffers found that the catalytic efficiency of HRP was significantly enhanced in the potassium phosphate buffer. mdpi.com Specifically, the Michaelis-Menten constant (Km) was 6-fold higher in the BisTris/HCl buffer compared to the potassium phosphate buffer, indicating a lower enzyme affinity in the former. mdpi.com Conversely, high concentrations of phosphate have been reported to decrease the stability of HRP. wikipedia.org

Tris-Buffered Saline (TBS) and Phosphate-Buffered Saline (PBS) are commonly used buffers in immunofluorescence. visikol.com When detecting phosphorylated proteins, it is advisable to avoid PBS as the phosphate ions can interfere with the binding of phospho-specific antibodies. visikol.com The choice of buffer can also affect non-specific binding; therefore, it is often recommended to use the same buffer system for blocking and antibody dilutions. oni.bio

Ultimately, the optimal buffer and pH may need to be determined empirically for each specific application, taking into account the target, antibodies, and sample type.

Mitigation of Non-Specific Signal and Endogenous Autofluorescence

A major challenge in fluorescence-based assays is the presence of non-specific signals and endogenous autofluorescence, which can obscure the specific signal and lead to misinterpretation of results. nih.govdntb.gov.ua

Non-specific background staining can arise from several sources, including non-specific binding of primary or secondary antibodies and endogenous peroxidase activity. uab.edufluorofinder.com

Blocking Non-Specific Antibody Binding: To prevent non-specific antibody binding, a blocking step is crucial. fluorofinder.com This is typically done by incubating the sample with a solution containing proteins that block reactive sites. visikol.com Common blocking agents include normal serum from the species in which the secondary antibody was raised, bovine serum albumin (BSA), and non-fat milk. oni.bionih.gov The choice of blocking agent can be critical, as cross-reactivity between the blocking agent and the primary antibody can occur. nih.gov For instance, using a blocking buffer with serum from the same species as the secondary antibody is a common and effective strategy. visikol.com

Quenching Endogenous Peroxidase Activity: Many tissues, particularly those rich in red blood cells, contain endogenous peroxidases that can react with the tyramide substrate and generate a false positive signal. uab.edu To mitigate this, a quenching step is necessary. The most common method is to treat the sample with a solution of hydrogen peroxide (H₂O₂), often at a concentration of 3% in methanol (B129727) or PBS. nih.gov However, the concentration and incubation time may need to be optimized for different tissue types to avoid damaging the sample or the target epitope. nih.gov Other quenching agents like sodium azide (B81097) and hydrochloric acid have also been evaluated, with a study showing that 0.02 N HCl provided the most potent inhibition of HRP. nih.gov

Autofluorescence is the natural fluorescence emitted by certain biological structures, such as collagen, elastin, and lipofuscin, when excited by light. wellcomeopenresearch.org This intrinsic fluorescence is often broad and can overlap with the emission spectra of commonly used fluorophores like fluorescein, making it difficult to distinguish the specific signal. wellcomeopenresearch.org

Several strategies can be employed to reduce the impact of autofluorescence:

Use of Quenching Agents: Various chemical treatments can be used to quench autofluorescence. Sudan Black B and TrueBlack™ Lipofuscin Autofluorescence Quencher have been shown to be effective in reducing autofluorescence from lipofuscin. dntb.gov.uanih.gov A comparative study on mouse adrenal cortex tissue demonstrated that TrueBlack™ and MaxBlock™ Autofluorescence Reducing Reagent Kit were highly effective, reducing autofluorescence intensity by 89–95%. nih.gov Other agents like copper sulfate (B86663) and trypan blue have also been used, but their effectiveness can vary depending on the tissue and the excitation wavelength. dntb.gov.uawellcomeopenresearch.org

Photobleaching: Exposing the sample to intense light before staining can selectively photobleach the autofluorescent molecules.

Spectral Unmixing: Advanced microscopy techniques and software can be used to spectrally separate the specific fluorescein signal from the broader autofluorescence spectrum.

Choice of Fluorophore: When possible, using fluorophores that emit in the far-red or near-infrared spectrum can help to avoid the autofluorescence that is often more prominent in the green and red channels. dntb.gov.ua

Table 3: Comparison of Autofluorescence Quenching Methods

Quenching Method Mechanism of Action Effectiveness Considerations
Sudan Black B Stains lipofuscin and other autofluorescent granules. Effective for lipofuscin-rich tissues. wellcomeopenresearch.org Can introduce a dark precipitate.
TrueBlack™ Quenches lipofuscin autofluorescence. Highly effective, preserving specific signal. nih.gov Commercial reagent.
Copper Sulfate Chelates metal ions that can contribute to fluorescence. Moderately effective, can reduce autofluorescence by ~68%. nih.gov May not be universally effective.
Sodium Borohydride Reduces aldehyde groups from fixation. Can reduce fixation-induced autofluorescence. Can damage some epitopes.
Photobleaching Destroys autofluorescent molecules with light. Can be effective but is time-consuming. May also photobleach the specific signal if not done carefully.

Methodological Controls and Validation for Specificity and Sensitivity

The successful application of this compound in signal amplification assays hinges on rigorous methodological controls to ensure both high specificity and sensitivity. The enzymatic nature of Tyramide Signal Amplification (TSA) can introduce sources of background noise or suboptimal signal, necessitating a series of validation steps and control experiments. nih.govnih.gov

Specificity Controls:

To validate that the signal generated is specific to the target of interest, several controls are essential. Non-specific signals can arise from various sources, including endogenous enzyme activity, non-specific antibody binding, or undesired tyramide deposition. nih.govthermofisher.com

Negative Controls:

No Primary Antibody Control: This is one of the most critical controls. The sample is processed through the entire protocol, but the primary antibody incubation step is omitted. The absence of a signal confirms that the secondary antibody and the this compound are not binding non-specifically to the sample.

Isotype Control: The primary antibody is replaced with an antibody of the same isotype, concentration, and conjugation but with no specificity for the target antigen in the sample. This helps to identify background staining caused by the non-specific binding of the primary antibody to Fc receptors on cells.

Endogenous Peroxidase Inactivation: Many tissues and cells, particularly those that are highly vascularized, contain endogenous peroxidases. creative-diagnostics.com These enzymes can catalyze the deposition of this compound independently of the HRP-conjugated secondary antibody, leading to high, non-specific background staining. creative-diagnostics.comuab.edu To mitigate this, a quenching step is performed before primary antibody incubation. This typically involves incubating the sample in a solution of hydrogen peroxide (H₂O₂). creative-diagnostics.comuab.eduaatbio.com Common concentrations range from 0.3% to 3% H₂O₂ for 5 to 30 minutes. creative-diagnostics.com However, high concentrations of H₂O₂ can potentially damage certain antigens, so optimization is necessary. creative-diagnostics.com

Endogenous Biotin (B1667282) Blocking: If using a system that involves biotinylated tyramide followed by fluorescent streptavidin, it is crucial to block endogenous biotin. thermofisher.comhellobio.com Tissues like the kidney, liver, and some tumors have high levels of endogenous biotin, which can be a significant source of background. Specific endogenous biotin blocking kits are available for this purpose. thermofisher.comhellobio.com

Sensitivity Validation and Optimization:

Achieving high sensitivity means detecting low-abundance targets effectively. biotium.cominterchim.fr TSA is inherently sensitive, but its performance can be finely tuned. uab.edu

Positive Controls: Samples known to express the target protein should be used to confirm that the antibody, reagents, and protocol are working correctly.

Antibody Concentration Optimization: Due to the significant signal amplification provided by TSA, the concentration of the primary antibody typically needs to be reduced dramatically—from 2 to 50-fold compared to conventional immunofluorescence. creative-diagnostics.comthermofisher.com Using too high a concentration can lead to excessive signal deposition, which may obscure the true localization and result in high background. nih.gov Each primary antibody must be empirically titrated to find the optimal dilution that provides the best signal-to-noise ratio. nih.govcellsignal.com The concentration of the HRP-conjugated secondary antibody may also require optimization. lumiprobe.com

Tyramide Concentration and Incubation Time: The concentration of this compound and the duration of the tyramide reaction are critical variables. nih.govlumiprobe.com Higher concentrations or longer incubation times increase signal intensity but also risk amplifying background noise and causing signal diffusion. thermofisher.com If a non-specific signal is observed, shortening the incubation time (typically 5-10 minutes) or lowering the tyramide concentration is recommended. aatbio.comaatbio.com Conversely, for a weak signal, the incubation time can be lengthened. lumiprobe.com

The following table summarizes key parameters for controlling specificity and sensitivity.

Control/ParameterPurposeCommon RecommendationsTroubleshooting
No Primary Antibody Ensures secondary antibody and tyramide are not binding non-specifically.Omit primary antibody incubation step.If signal persists, check for endogenous peroxidase activity or non-specific secondary antibody/tyramide binding.
Isotype Control Validates that the primary antibody is not binding non-specifically.Use a non-relevant antibody of the same isotype and concentration as the primary.If signal is present, primary antibody may have non-specific binding issues.
Endogenous Peroxidase Quenching Inactivates endogenous peroxidases to prevent false-positive signals. creative-diagnostics.comuab.eduIncubate with 0.3-3% H₂O₂ in PBS for 5-30 minutes before blocking. creative-diagnostics.comLengthen quenching step or increase H₂O₂ concentration if background is high. lumiprobe.com Be aware of potential antigen damage. creative-diagnostics.com
Primary Antibody Titration Determines optimal antibody concentration for the best signal-to-noise ratio. nih.govcellsignal.comDilute primary antibody 2 to 50-fold more than for standard IHC/ICC. creative-diagnostics.comHigh background: decrease concentration. nih.gov Low signal: increase concentration.
Tyramide Reaction Time Controls the amount of fluorophore deposition.Incubate for 5-10 minutes at room temperature. thermofisher.comaatbio.comExcess signal/diffusion: shorten incubation time or decrease tyramide concentration. thermofisher.comlumiprobe.com Low signal: lengthen incubation time. lumiprobe.com

Protocols for Sample Preparation and Permeabilization for Optimal Reagent Penetration

Proper sample preparation is fundamental for successful staining with this compound, as it ensures that the cellular and tissue architecture is preserved while allowing antibodies and reagents to access their targets. The key steps are fixation and permeabilization.

Fixation:

The goal of fixation is to preserve the biological sample as close to its native state as possible, preventing autolysis and microbial growth, and to lock the target antigens in place.

Choice of Fixative: The most commonly used fixative is formaldehyde (B43269) (often prepared from paraformaldehyde) at a concentration of 2-4% in a buffered solution like Phosphate-Buffered Saline (PBS) at pH 7.4. aatbio.comlumiprobe.comaatbio.com

Procedure:

For cultured cells, fixation is typically carried out for 10-20 minutes at room temperature. aatbio.comaatbio.com

For tissue sections, the duration and method depend on the tissue type and size.

Following fixation, it is crucial to wash the sample thoroughly with PBS to remove the fixative, as residual formaldehyde can interfere with antibody binding. aatbio.comlumiprobe.com

Permeabilization:

Permeabilization is the process of creating pores in the cellular membranes to allow large molecules like antibodies to penetrate the cell and reach intracellular targets. This step is omitted for staining cell surface proteins.

Choice of Detergent: Non-ionic detergents are typically used.

Triton X-100: This is a common choice for permeabilizing the plasma and nuclear membranes. It is typically used at a concentration of 0.1% to 0.3% in PBS. creative-diagnostics.comaatbio.comhellobio.com

Saponin: This is a milder detergent that selectively permeabilizes the plasma membrane while leaving the nuclear membrane largely intact. It is often used for detecting cytoplasmic antigens.

Procedure:

The sample is incubated with the permeabilization buffer for a short period, typically 5-15 minutes at room temperature. hellobio.comaatbio.com

The duration must be optimized, as over-permeabilization can damage cell morphology and lead to the loss of soluble antigens, while under-permeabilization will result in poor or no signal.

After permeabilization, the sample is washed again with PBS or a buffer containing a low concentration of the detergent (e.g., PBST, which is PBS with Tween-20). hellobio.com

General Protocol Outline for Sample Preparation:

The following table provides a generalized workflow for preparing cells or tissue sections for this compound-based assays.

StepReagent/ProcedurePurposeTypical Duration
1. Fixation 2-4% Formaldehyde in PBS, pH 7.4 lumiprobe.comPreserves cell/tissue morphology and antigenicity.10-20 minutes (cells) aatbio.comaatbio.com
2. Washing Phosphate-Buffered Saline (PBS)Removes residual fixative.2-3 washes, 5 minutes each aatbio.com
3. Permeabilization 0.1% Triton X-100 in PBS aatbio.comhellobio.comAllows antibody access to intracellular targets.5-15 minutes hellobio.comaatbio.com
4. Washing PBS or PBST (PBS + 0.1% Tween-20)Removes excess detergent.2-3 washes, 5 minutes each hellobio.com
5. Quenching 0.3-3% Hydrogen Peroxide (H₂O₂) in PBS creative-diagnostics.comInactivates endogenous peroxidases.5-30 minutes creative-diagnostics.com
6. Washing PBS or PBSTRemoves H₂O₂.3 washes, 5 minutes each hellobio.com
7. Blocking Blocking Buffer (e.g., PBS with 1-2% BSA and/or serum) hellobio.comaatbio.comReduces non-specific antibody binding.30-60 minutes hellobio.comaatbio.com

Following these preparation steps, the sample is ready for incubation with the primary antibody, HRP-conjugated secondary antibody, and finally, the this compound working solution as part of the signal amplification protocol. aatbio.comaatbio.com

Academic Advantages and Methodological Nuances of Fluorescein Tyramide in Research

Superior Detection Sensitivity for Challenging Biomarkers

A primary advantage of employing fluorescein (B123965) tyramide-based TSA is the dramatic increase in detection sensitivity, particularly for low-abundance biomarkers that are often undetectable with conventional methods. biotium.comaatbio.comthermofisher.com The enzymatic amplification can enhance sensitivity by as much as 100 to 200 times compared to standard immunofluorescence techniques. biotium.comfluorofinder.com This heightened sensitivity allows for the visualization of proteins expressed at very low levels, the detection of subtle changes in protein expression, and the identification of targets within subcellular compartments that would otherwise remain below the threshold of detection. interchim.frcreative-diagnostics.com

The mechanism of signal amplification allows for the detection of scarce tissue antigens and is particularly beneficial in applications like fluorescent in situ hybridization (FISH) for identifying low-copy mRNA. creative-diagnostics.comresearchgate.net Research has shown that even when fluorescence from a target like Green Fluorescent Protein (GFP) is quenched by fixation, TSA can effectively enhance the signal to reveal otherwise undetectable proteins. creative-diagnostics.com This makes fluorescein tyramide an invaluable tool for studying challenging biological targets and for obtaining robust signals in tissues with high autofluorescence. interchim.frthermofisher.com

Resource Efficiency through Reduced Primary Antibody/Probe Consumption

The significant signal amplification afforded by this compound allows researchers to be more resourceful with expensive or limited primary antibodies and probes. The high sensitivity of the TSA method means that a strong signal can be achieved even with highly diluted primary antibodies. creative-diagnostics.combiomol.com Reports indicate that primary antibody concentrations can be reduced by 2- to 50-fold compared to the amounts required for conventional immunohistochemistry, without compromising signal quality. creative-diagnostics.com In some cases, even greater reductions are possible. thermofisher.com

This reduction in antibody usage not only leads to significant cost savings but also minimizes issues related to non-specific background staining that can occur at higher antibody concentrations. creative-diagnostics.combiomol.com By using less primary antibody, researchers can conserve valuable reagents and improve the signal-to-noise ratio, leading to clearer and more specific results. creative-diagnostics.com

FeatureConventional Immunofluorescence (IF)This compound Signal Amplification (TSA)Fold Change with TSAReference
Primary Antibody Concentration Standard (e.g., 1:1,000 - 1:2,000)Highly Diluted (e.g., 1:4,000 - 1:10,000+)2 to 50-fold reduction creative-diagnostics.com
Detection Sensitivity StandardHigh (up to 200x increase)Up to 200-fold fluorofinder.com
Signal-to-Noise Ratio Variable, can be lowHighImproved creative-diagnostics.com

Flexibility and Simplification in Multiplex Panel Design

This compound, as part of a broader TSA-based multiplexing strategy, greatly simplifies the design of complex, multi-target staining panels. biotium.comcellsignal.com In traditional multiplex immunofluorescence, a significant limitation is the need to use primary antibodies raised in different species to avoid cross-reactivity of the secondary antibodies. biotium.com

TSA overcomes this challenge because the this compound is covalently bound to the tissue at the site of the target. cellsignal.comneb-online.de This permanent deposition allows for the primary and secondary antibodies to be stripped away using methods like heat-induced epitope retrieval (HIER) without affecting the fluorescent signal. cellsignal.comfortislife.com Consequently, a new set of primary and secondary antibodies, even from the same host species as the previous round, can be used to label the next target. biotium.comcellsignal.comneb-online.de This simplifies panel design, as researchers can choose the best primary antibody for each target regardless of its host species. biotium.comfortislife.com This methodology is crucial for multiplex immunofluorescence (mIF), enabling the labeling of up to eight or more markers on a single tissue slide. nih.gov

Preservation of Cellular and Tissue Architecture for Spatial Analysis

The application of this compound within the TSA system is highly compatible with the goals of spatial biology, which seeks to understand the spatial organization of cells and biomarkers within the context of intact tissue. fortislife.comnih.govfortislife.com The HRP-catalyzed reaction is a controlled process where the activated tyramide radicals are short-lived and react rapidly with proximal tyrosine residues. aatbio.comthermofisher.com This ensures that the fluorescent signal is deposited precisely at the location of the target antigen, providing excellent spatial resolution. creative-diagnostics.comthermofisher.com

Unlike some other enzymatic detection methods where the reaction product can diffuse away from the enzyme's location, the covalent nature of tyramide binding preserves the fine details of cellular and tissue morphology. creative-diagnostics.comuab.edu This high-resolution localization is critical for accurately mapping the distribution of multiple proteins, understanding cell-cell interactions, and analyzing the complex tumor microenvironment. fortislife.comnih.gov The ability to visualize multiple targets on a single tissue section conserves precious samples, such as clinical biopsies, and allows for the maximal collection of data from a single specimen. fortislife.com

Wide Dynamic and Linear Ranges for Quantitative Expression Analysis

Compared to traditional chromogenic detection methods like those using 3,3'-Diaminobenzidine (DAB), fluorescent detection with reagents like this compound offers a wider dynamic and linear range. biotium.comfortislife.com This characteristic is particularly advantageous for quantitative analysis, as it allows for the simultaneous visualization and measurement of both highly abundant and lowly expressed targets on the same slide. fortislife.com

The signal amplification component of TSA further enhances the ability to detect and quantify low-abundance targets. fortislife.com The intensity of the fluorescent signal generated by this compound deposition can be correlated with the level of protein expression, enabling more objective and streamlined quantitation, especially when paired with appropriate imaging platforms and analysis software. fortislife.comnih.gov Studies have demonstrated a strong correlation (R² = 0.99) between protein expression levels measured by a cleavable form of fluorescent tyramide and conventional TSA, indicating the quantitative reliability of the method. nih.govmdpi.com

Comparison to Conventional Detection Methods (e.g., direct vs. indirect immunofluorescence)

This compound-based TSA offers distinct advantages over conventional direct and indirect immunofluorescence techniques.

Direct Immunofluorescence involves using a primary antibody that is directly conjugated to a fluorophore. While simple, this method often suffers from low sensitivity due to the lack of signal amplification, making it unsuitable for detecting low-abundance targets. neb-online.de

Indirect Immunofluorescence uses a fluorophore-conjugated secondary antibody to bind to the primary antibody. This provides some signal amplification because multiple secondary antibodies can bind to a single primary antibody. However, the level of amplification is modest and often insufficient for very low-expression targets. neb-online.de Furthermore, multiplexing is constrained by the availability of primary antibodies from different host species. biotium.comneb-online.de

TSA, utilizing this compound, surpasses both methods in sensitivity due to its enzymatic amplification, which deposits a large number of fluorophores at the target site. uab.edunih.gov This leads to a much brighter signal and the ability to detect targets that are invisible with direct or indirect methods. nih.govuab.edu The covalent attachment of the fluorophore in TSA also enables the sequential antibody stripping and re-probing that is not possible with conventional immunofluorescence, thus facilitating high-order multiplexing. biotium.comcellsignal.com

MethodPrincipleSignal AmplificationSensitivityMultiplexing LimitationReference
Direct Immunofluorescence Fluorophore-conjugated primary antibody binds to the target.NoneLowLimited by available conjugated primary antibodies. neb-online.de
Indirect Immunofluorescence Unlabeled primary antibody is detected by a fluorophore-conjugated secondary antibody.ModestModerateLimited by the host species of primary antibodies. biotium.comneb-online.de
This compound (TSA) HRP-conjugated secondary antibody catalyzes the deposition of fluorescent tyramide at the target site.High (Enzymatic)Very HighSimplified; not limited by host species due to antibody stripping. biotium.comcellsignal.comneb-online.deuab.edu

Emerging Research Frontiers and Future Prospects for Fluorescein Tyramide

Development of Novel Fluorescein (B123965) Tyramide Derivatives with Enhanced Properties

A significant frontier in TSA technology is the development of new tyramide derivatives that overcome the limitations of traditional fluorescein. A primary focus is enhancing photostability, as fluorescein is susceptible to photobleaching during repeated imaging. thermofisher.com Researchers and commercial entities have introduced alternatives that offer superior brightness and resistance to fading. For instance, derivatives like CF®488A tyramide and iFluor® 488 Styramide are promoted as more photostable green fluorescent alternatives. biotium.comaatbio.comaatbio.com These newer dyes often exhibit improved quantum yields and are less sensitive to pH changes, contributing to more reliable and robust staining.

Another area of development is the creation of spectral variants. While fluorescein provides a green signal (Abs/Em: ~494 nm/~517 nm), expanding the palette of available fluorescent tyramides is crucial for multiplexing, the simultaneous detection of multiple targets in a single sample. cellsignal.commedchemexpress.com The synthesis of novel derivatives involves modifying the core fluorescein structure or replacing it entirely with other fluorophores to generate tyramide conjugates that emit at different wavelengths (e.g., cyanine (B1664457) dyes). cellsignal.comresearchgate.net A key innovation is the development of cleavable fluorescent tyramides (CFTs). acs.orgfigshare.comacs.org These reagents allow for iterative cycles of staining, imaging, and fluorophore removal, enabling a high degree of multiplexing without spectral overlap issues. acs.orgacs.org The fluorophores in CFTs are attached to the tyramide via a chemically cleavable linker, which can be gently removed after imaging, preserving the integrity of the tissue and its antigens for subsequent staining rounds. spatomics.commdpi.com

Derivative TypeKey EnhancementExample Compound(s)
Photostable AnalogsIncreased resistance to photobleaching, improved brightnessCF®488A tyramide, iFluor® 488 Styramide
Spectral VariantsEmission at different wavelengths for multiplexingCyanine 3-tyramide, Cyanine 5-tyramide
Cleavable FluorophoresEnables iterative multiplexing by chemical removal of the signalCleavable Fluorescent Tyramide (CFT)

Integration with High-Throughput Screening Platforms and Automation

The robustness of tyramide signal amplification has led to its integration into high-throughput screening (HTS) platforms. Fluorescein tyramide-based assays have been successfully used in flow cytometry for sorting yeast cells in directed evolution experiments for enzymes like Glucose Oxidase. researchgate.net In these systems, the enzymatic activity is linked to the deposition of this compound on the cell surface, allowing for the quantitative selection of highly active variants from large libraries. researchgate.net This approach can screen millions of cells, a significant leap from traditional methods. researchgate.net

Automation is another key aspect of this integration, enhancing reproducibility and throughput. nih.gov Fully automated slide stainers can now perform complex, multiplexed fluorescent IHC assays using TSA. nih.govyoutube.com These platforms automate the entire workflow, including deparaffinization, antigen retrieval, antibody incubation, tyramide deposition, and antibody stripping between cycles. nih.govyoutube.com This not only reduces manual labor and potential for error but also ensures consistency across large batches of samples, which is critical for both research and clinical diagnostics. nih.gov For example, a fully automated 5-plex fluorescent IHC assay has been validated, demonstrating comparable results to single-plex chromogenic IHC. nih.gov

Applications in Emerging Spatial Biology Technologies

Spatial biology, which aims to understand cellular function in the context of tissue architecture, has become a major application area for this compound and its derivatives. acs.org TSA's ability to amplify signals from low-abundance proteins is critical for generating the high-quality data needed to map the spatial distribution of biomolecules. fluorofinder.comthermofisher.com

Multiplexed protein imaging using TSA, particularly with cleavable fluorescent tyramides, is a powerful tool in spatial proteomics. acs.orgfigshare.comacs.org This approach allows for the in situ quantification of dozens of proteins in a single tissue section at subcellular resolution. figshare.comacs.org By performing iterative cycles of staining and signal removal, researchers can build a comprehensive map of protein expression, revealing distinct cell types, their functional states, and their interactions within the tissue microenvironment. acs.orgfigshare.com This has been used to classify cells in human tonsil tissue into distinct clusters based on their unique protein expression profiles and spatial locations. acs.orgfigshare.comacs.org

TechnologyRole of this compound/DerivativesResearch Application
Spatial ProteomicsEnables highly sensitive, multiplexed in situ protein detectionMapping cell types and interactions in complex tissues like tumors and lymphoid organs
Multiplexed IHC/IFAllows for the simultaneous visualization of many markers on a single slideCharacterizing the tumor microenvironment, studying cellular neighborhoods
Cleavable Fluorescent Tyramide (CFT) CyclingServes as the signal carrier in an iterative stain-image-cleave workflowUltra-high plex imaging (38+ proteins) for deep spatial profiling

Potential for Expanded Use in Multi-Omics Approaches

The integration of different "omics" data (genomics, transcriptomics, proteomics) from the same sample provides a more holistic view of biological systems. This compound-based amplification is poised to play a significant role in spatial multi-omics, which seeks to layer these different molecular readouts while preserving spatial information.

TSA is already used for both protein detection (IHC) and nucleic acid detection (ISH). biotium.combiotium.com This dual capability allows for the sequential or simultaneous detection of proteins and specific RNA transcripts in the same tissue section. For example, a study could first use fluorescent ISH with TSA to identify cells expressing a particular gene, followed by multiplexed IHC with TSA to characterize the protein expression profile of those same cells and their neighbors. Technologies are being developed that enable the comprehensive in situ profiling of DNA, RNA, and proteins at single-cell resolution in intact tissues, with TSA being a key component for amplifying the signals for each type of molecule. acs.org

Continuous Refinement of Protocols for Increased Reproducibility and Robustness

While TSA is a powerful technique, its successful implementation relies on carefully optimized protocols. cellsignal.com A key area of refinement is the empirical determination of optimal primary antibody concentrations. Due to the significant signal amplification, antibody dilutions often need to be much higher than in conventional immunofluorescence to avoid signal saturation and non-specific background. aatbio.comcellsignal.com

Another critical parameter is the order of antibody application in multiplexed protocols. cellsignal.com Repeated heating steps, used to strip antibodies between staining cycles, can potentially damage or mask certain epitopes. cellsignal.comyoutube.com Therefore, the staining sequence must be optimized to ensure that sensitive epitopes are probed early in the process. cellsignal.com Refinements in stripping and blocking procedures are also ongoing. Methods include heat-induced antibody removal and chemical inactivation of the HRP enzyme to prevent cross-reactivity between cycles. nih.govyoutube.comnih.gov For instance, using a high concentration of sodium azide (B81097) has been shown to effectively quench HRP activity with minimal impact on antigenicity compared to heat or low pH treatments. nih.gov The development of improved amplification buffers, which can enhance sensitivity and specificity, further contributes to the robustness of the technique. biotium.com

Addressing Current Limitations and Advancing Quantitative Performance

Despite its advantages, this compound-based TSA has limitations that researchers are actively working to address. A primary challenge is the semi-quantitative nature of the technique. The enzymatic amplification process means that the final signal intensity is not directly proportional to the number of target molecules, which can complicate precise quantification. nih.gov This is particularly true if the reaction is allowed to proceed for too long, leading to an "umbrella effect" where tyramide molecules diffuse and deposit on adjacent areas, potentially obscuring the precise location of the target. frontiersin.org

To improve quantitative performance, researchers are focusing on strict protocol optimization, including shortening tyramide incubation times and carefully titrating antibody and HRP concentrations. aatbio.comuab.edu The development of high-performance cleavable fluorescent tyramides has also been shown to enable accurate protein profiling, with results showing a high correlation (R² = 0.99) to conventional TSA while allowing for multiplexing. mdpi.com Furthermore, advanced imaging systems with spectral unmixing capabilities and sophisticated image analysis software are being used to better separate signals and quantify expression levels more accurately in complex, multiplexed experiments. nih.govnih.gov Addressing the inherent photostability issues of fluorescein through the use of more robust dyes also contributes to more reliable quantification over time. thermofisher.comresearchgate.net

Q & A

Q. What is the mechanism of Fluorescein Tyramide in Tyramide Signal Amplification (TSA)?

this compound operates via peroxidase-catalyzed deposition. Horseradish peroxidase (HRP)-conjugated antibodies generate free radicals from hydrogen peroxide (H₂O₂), which activate tyramide molecules. Activated this compound forms covalent bonds with electron-rich residues (e.g., tyrosine) near the target site, enabling localized signal amplification. This method enhances detection sensitivity for low-abundance targets in immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) .

Q. What are the optimal buffer conditions for this compound in immunohistochemistry?

  • Buffer : Tris-HCl (pH 7.4) is recommended to stabilize HRP activity and minimize non-specific binding .
  • H₂O₂ concentration : 0.003% (v/v) to balance radical generation without inducing oxidative damage to epitopes .
  • Working solution preparation : Dilute 1 µL of 1–5 mM this compound stock (in DMSO) into 1 mL buffer. Use immediately to prevent hydrolysis .

Q. How does this compound compare to other tyramides in multiplex experiments?

this compound (Ex/Em: 494/517 nm) is ideal for green fluorescence channels. For multiplexing, pair it with tyramides like Cy3 (Ex/Em: 555/569 nm) or Cy5 (651/670 nm) to avoid spectral overlap. Sequential HRP inactivation (e.g., using 1% H₂O₂ for 10 minutes between rounds) ensures signal specificity .

Table 1: Spectral Properties of Common Tyramides

TyramideλEx (nm)λEm (nm)Extinction Coefficient (M⁻¹cm⁻¹)
Fluorescein49451783,000
Cy3555569150,000
Cy5651670250,000
Data sourced from experimental protocols .

Advanced Research Questions

Q. How to optimize this compound concentration for low-abundance targets without oversaturation?

Conduct a titration series (e.g., 1:500 to 1:10,000 dilutions of stock solution) in pilot experiments. Quantify signal-to-noise ratios using fluorescence microscopy or flow cytometry. For targets with <1 copy/cell, use 1:2,000 dilution in Tris buffer to minimize background . Validate with negative controls (omitting primary antibodies) to confirm specificity .

Q. What strategies resolve non-specific binding in TSA workflows?

  • Blocking : Pre-incubate samples with 5% bovine serum albumin (BSA) and 0.1% Triton X-100 for 1 hour .
  • H₂O₂ optimization : Reduce H₂O₂ to 0.001% if observing tissue damage or autofluorescence .
  • Primary antibody validation : Use knockout tissues or siRNA-treated samples to confirm target specificity .

Q. How to design a multiplex TSA experiment with this compound and other probes?

  • Sequential staining : Perform rounds of HRP-based detection, inactivating HRP with 1% H₂O₂ after each tyramide deposition.
  • Spectral unmixing : Use narrow-band filters to separate Fluorescein (517 nm) from Cy3 (569 nm) or Cy5 (670 nm) signals.
  • Data validation : Include single-tyramide controls to assess cross-talk .

Data Contradiction and Analysis

Q. Why do studies report conflicting optimal H₂O₂ concentrations for this compound?

Discrepancies arise from tissue-specific factors:

  • Fixation method : Formalin-fixed tissues require higher H₂O₂ (0.003%) for penetration, while frozen sections may need 0.001% to preserve antigenicity .
  • Endogenous peroxidases : Liver or kidney tissues may require longer H₂O₂ pre-treatment (30 minutes) to quench background .

Q. How to address inconsistencies in this compound signal stability across publications?

  • Photobleaching mitigation : Use antifade mounting media (e.g., ProLong Diamond) and limit light exposure during imaging .
  • Batch variability : Standardize stock solutions using spectrophotometry (A₄₉₄ nm; ε = 83,000 M⁻¹cm⁻¹) to ensure consistent tyramide activity .

Table 2: Critical Variables in TSA Protocols

VariableOptimal RangeImpact on Results
H₂O₂ concentration0.001–0.003%Higher concentrations increase signal but risk epitope damage
Incubation time10–30 minutesProlonged incubation elevates background
Tyramide dilution1:1,000–1:10,000Lower dilutions risk oversaturation
Synthesized from experimental guidelines .

Methodological Best Practices

  • Negative controls : Always include samples without primary antibodies to distinguish specific vs. non-specific binding .
  • Data reproducibility : Replicate experiments across ≥3 biological replicates and report mean fluorescence intensity ± SEM .
  • Ethical compliance : Obtain institutional approval for human/animal tissue use, adhering to protocols in (A.12–A.16) .

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